molecular formula C22H24N2O B4929968 N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide

N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide

Cat. No. B4929968
M. Wt: 332.4 g/mol
InChI Key: XISSAOQCCBMZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has since been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes.

Mechanism of Action

N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 acts as a competitive antagonist at the dopamine D1 receptor, blocking the binding of dopamine to the receptor and thereby inhibiting its downstream signaling pathways. This leads to a reduction in the activity of dopamine neurons and a decrease in the release of dopamine in the brain.
Biochemical and Physiological Effects
N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine-mediated behaviors, the modulation of synaptic plasticity, and the regulation of gene expression. It has also been shown to have effects on other neurotransmitter systems, including the serotonin and glutamate systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for the specific targeting of this receptor in experiments. However, one limitation is that it can also bind to other receptors at higher concentrations, which can lead to off-target effects.

Future Directions

There are several future directions for research involving N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390. One area of interest is the role of dopamine in addiction and the potential use of N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 in the treatment of addiction. Another area of interest is the role of dopamine in neurodegenerative diseases such as Parkinson's disease, and the potential use of N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 in the development of new treatments for these conditions. Finally, there is also interest in the development of new compounds that are more selective for the dopamine D1 receptor than N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390.

Synthesis Methods

The synthesis of N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitrocyclohexanone. This is then reduced to 2-amino-1-cyclohexanecarboxylic acid, which is subsequently reacted with 2-bromo-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone to form the final product, N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390.

Scientific Research Applications

N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide 23390 has been used extensively in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the role of dopamine in addiction, schizophrenia, and Parkinson's disease, among others.

properties

IUPAC Name

N-[2-(3,4-dihydroisoquinolin-1-yl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c25-22(17-9-2-1-3-10-17)24-20-13-7-6-12-19(20)21-18-11-5-4-8-16(18)14-15-23-21/h4-8,11-13,17H,1-3,9-10,14-15H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISSAOQCCBMZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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